molecular formula C20H27NO2S B12482348 N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cycloheptanamine

N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cycloheptanamine

Cat. No.: B12482348
M. Wt: 345.5 g/mol
InChI Key: GYJUBXOPTBCBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}cycloheptanamine is a synthetic compound that features a cycloheptanamine core with a methoxy-substituted phenyl ring and a thiophen-2-ylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}cycloheptanamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The specific steps include:

    Preparation of the Boronic Acid Derivative: The thiophen-2-ylmethoxy group is introduced via a boronic acid derivative.

    Coupling Reaction: The boronic acid derivative is coupled with a halogenated methoxy-substituted phenyl ring using a palladium catalyst under mild conditions.

    Cycloheptanamine Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the Suzuki–Miyaura coupling reaction .

Chemical Reactions Analysis

Types of Reactions

N-{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy and thiophen-2-ylmethoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}cycloheptanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}cycloheptanamine involves its interaction with specific molecular targets and pathways. The thiophene moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to anti-inflammatory and antimicrobial effects by inhibiting the activity of pro-inflammatory enzymes and disrupting microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities.

    Methoxy-Substituted Phenyl Compounds: These compounds are known for their diverse pharmacological properties.

Uniqueness

N-{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}cycloheptanamine is unique due to the combination of its cycloheptanamine core with the methoxy-substituted phenyl and thiophen-2-ylmethoxy groups.

Properties

Molecular Formula

C20H27NO2S

Molecular Weight

345.5 g/mol

IUPAC Name

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine

InChI

InChI=1S/C20H27NO2S/c1-22-20-13-16(14-21-17-7-4-2-3-5-8-17)10-11-19(20)23-15-18-9-6-12-24-18/h6,9-13,17,21H,2-5,7-8,14-15H2,1H3

InChI Key

GYJUBXOPTBCBKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCCCC2)OCC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.